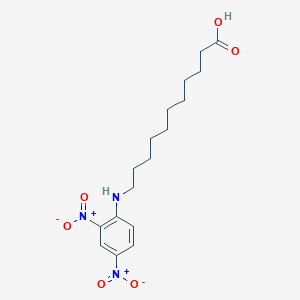
11-(2,4-Dinitroanilino)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2,4-Dinitroanilino)undecanoic acid is a synthetic organic compound characterized by the presence of a dinitroaniline group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-Dinitroanilino)undecanoic acid typically involves the reaction of 11-bromoundecanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 11-bromoundecanoic acid: This is achieved by the hydrobromination of 10-undecenoic acid in the presence of a radical initiator such as benzoyl peroxide.
Reaction with 2,4-dinitroaniline: The 11-bromoundecanoic acid is then reacted with 2,4-dinitroaniline in a suitable solvent, such as toluene, under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include the preparation of intermediates, their purification, and the final coupling reaction.
Chemical Reactions Analysis
Types of Reactions
11-(2,4-Dinitroanilino)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The bromine atom in 11-bromoundecanoic acid can be substituted with the 2,4-dinitroaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: The substitution reaction typically requires a solvent like toluene and a catalyst such as benzoyl peroxide.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 11-(2,4-diaminoanilino)undecanoic acid.
Substitution: The primary product is this compound.
Scientific Research Applications
11-(2,4-Dinitroanilino)undecanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(2,4-Dinitroanilino)undecanoic acid involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes. This interaction can disrupt cellular processes, leading to antifungal and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: A related compound with similar chemical properties but different applications.
11-Aminoundecanoic acid: Another related compound used in the production of Nylon-11.
Uniqueness
11-(2,4-Dinitroanilino)undecanoic acid is unique due to its combination of a long aliphatic chain with a dinitroaniline group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
141476-59-7 |
|---|---|
Molecular Formula |
C17H25N3O6 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
11-(2,4-dinitroanilino)undecanoic acid |
InChI |
InChI=1S/C17H25N3O6/c21-17(22)9-7-5-3-1-2-4-6-8-12-18-15-11-10-14(19(23)24)13-16(15)20(25)26/h10-11,13,18H,1-9,12H2,(H,21,22) |
InChI Key |
MYVPOKQUGGBOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















